molecular formula C15H14N2O2 B1671253 Eslicarbazepin CAS No. 104746-04-5

Eslicarbazepin

Katalognummer: B1671253
CAS-Nummer: 104746-04-5
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: BMPDWHIDQYTSHX-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eslicarbazepin ist ein Antikonvulsivum, das hauptsächlich zur Behandlung von fokalen Anfällen bei Patienten mit Epilepsie eingesetzt wird. Es handelt sich um ein Prodrug, das im Körper schnell in seinen aktiven Metaboliten, this compound, umgewandelt wird. This compound wirkt, indem es spannungsabhängige Natriumkanäle hemmt, wodurch neuronale Membranen stabilisiert und eine wiederholte neuronale Aktivität verhindert werden .

Wissenschaftliche Forschungsanwendungen

Eslicarbazepin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

    Chemie: Es wird als Modellverbindung verwendet, um den Metabolismus von Antikonvulsiva zu untersuchen.

    Biologie: Die Forschung zu this compound trägt zum Verständnis der Mechanismen neuronaler Erregbarkeit und Hemmung bei.

    Medizin: this compound wird umfassend auf seine Wirksamkeit und Sicherheit bei der Behandlung von Epilepsie und anderen Anfallsleiden untersucht.

    Industrie: Es wird in der pharmazeutischen Industrie zur Entwicklung neuer Antikonvulsiva verwendet .

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung von spannungsabhängigen Natriumkanälen. Diese Hemmung stabilisiert den inaktivierten Zustand der Natriumkanäle und verhindert ihre Rückkehr in den aktivierten Zustand. Diese Wirkung reduziert die Wahrscheinlichkeit einer wiederholten neuronalen Aktivität, was ein Merkmal der Anfallsaktivität ist. Die genauen molekularen Ziele und Pfade, die beteiligt sind, umfassen die spannungsabhängigen Natriumkanäle in Neuronen .

Ähnliche Verbindungen:

  • Carbamazepin
  • Oxcarbazepin
  • Levetiracetam

Vergleich:

This compound zeichnet sich durch seine höhere Selektivität für inaktivierte Natriumkanäle und sein günstiges Sicherheitsprofil im Vergleich zu älteren Antikonvulsiva aus .

Wirkmechanismus

Target of Action

Eslicarbazepine primarily targets voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system.

Mode of Action

Eslicarbazepine exerts its anticonvulsant activity by inhibiting repeated neuronal firing and stabilizing the inactivated state of voltage-gated sodium channels . This prevents their return to the activated state, during which seizure activity can occur .

Biochemical Pathways

Eslicarbazepine affects the biochemical pathway involving the voltage-gated sodium channels. By inhibiting these channels, eslicarbazepine prevents the rapid, repetitive firing of neurons, thus reducing the overactivity in the brain that leads to seizures .

Pharmacokinetics

Eslicarbazepine acetate, the prodrug of eslicarbazepine, is rapidly and extensively metabolized to its major active metabolite, eslicarbazepine . This metabolite corresponds to about 92% of systemic exposure . Eslicarbazepine is subsequently metabolized by conjugation with glucuronic acid . The plasma elimination half-life of eslicarbazepine acetate is less than 2 hours, and it is rapidly converted to its eslicarbazepine metabolite . In the absence of enzyme-inducing antiepileptic drugs, half-life values for eslicarbazepine are 10–20 hours .

Result of Action

The molecular and cellular effects of eslicarbazepine’s action result in a decrease in seizure frequency and an increase in responder rate compared with placebo . It provides effective seizure control as adjunctive therapy in adult and pediatric patients and as monotherapy in adult patients .

Action Environment

It is known that the drug’s efficacy can be influenced by the presence of other medications, particularly other antiepileptic drugs . For instance, carbamazepine reduces blood plasma concentrations of eslicarbazepine, probably because it induces glucuronidation .

Biochemische Analyse

Biochemical Properties

Eslicarbazepine exerts its anticonvulsant activity by inhibiting repeated neuronal firing and stabilizing the inactivated state of voltage-gated sodium channels . This prevents their return to the activated state during which seizure activity can occur .

Cellular Effects

Eslicarbazepine can cause neurological adverse effects including dizziness, fatigue, somnolence, impairment of motor and cognitive functions, and visual changes . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This action reduces the activity of rapidly firing neurons .

Temporal Effects in Laboratory Settings

The antiepileptic efficacy of eslicarbazepine as adjunctive therapy or as monotherapy was maintained during longer-term extension studies, with each extension study period being up to 2 years . It is generally well tolerated, with most adverse events being of mild or moderate intensity .

Dosage Effects in Animal Models

In animal models, eslicarbazepine is effective against seizures induced by proconvulsant agents such as metrazole, bicucul-line, 4-aminopyridine, and picrotoxin . In these models, eslicarbazepine was equipotential to carbamazepine and more potent than oxcarbazepine .

Metabolic Pathways

Eslicarbazepine acetate is rapidly and extensively metabolized to its major active metabolite, eslicarbazepine, via hydrolytic first-pass metabolism . Eslicarbazepine corresponds to about 92% of systemic exposure .

Transport and Distribution

Eslicarbazepine acetate is a prodrug that is rapidly converted to eslicarbazepine, the primary active metabolite in the body . This conversion primarily occurs in the liver, although some metabolism also occurs in the intestine .

Subcellular Localization

Given its mechanism of action, it is likely that eslicarbazepine interacts with voltage-gated sodium channels, which are typically located in the cell membrane .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Eslicarbazepinacetat umfasst die Acetylierung von Eslicarbazepin. Der Prozess umfasst typischerweise die folgenden Schritte:

    Zerkleinern der Wirkstoffe: Der Wirkstoff, Eslicarbazepinacetat, wird zu einem feinen Pulver zerkleinert.

    Mischen von Granulierungsmaterialien: Das zerkleinerte Eslicarbazepinacetat wird mit Granulierungsmaterialien wie Croscarmellose-Natrium und Povidon gemischt.

    Granulieren: Die Mischung wird granuliert, um gleichmäßige Granulate zu bilden.

    Trocknen: Die Granulate werden getrocknet, um Feuchtigkeit zu entfernen.

    Zugabe von Hilfsstoffen: Weitere Hilfsstoffe wie Magnesiumstearat werden zu den getrockneten Granulaten hinzugefügt.

    Tablettieren: Die endgültige Mischung wird zu Tabletten gepresst.

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Eslicarbazepinacetat-Tabletten ähnliche Schritte, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochleistungsmischern, Granulatoren und Tablettenpressen, um die Einheitlichkeit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Eslicarbazepin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

  • Carbamazepine
  • Oxcarbazepine
  • Levetiracetam

Comparison:

Eslicarbazepine stands out due to its higher selectivity for inactivated sodium channels and its favorable safety profile compared to older anticonvulsants .

Biologische Aktivität

Eslicarbazepine acetate (ESL) is a third-generation antiepileptic drug (AED) primarily used for the treatment of partial-onset seizures in adults and children. Its biological activity is characterized by its unique mechanism of action, pharmacokinetics, efficacy in clinical settings, and safety profile. This article presents a comprehensive overview of these aspects, supported by data tables and research findings.

Eslicarbazepine functions mainly as a voltage-gated sodium channel blocker . Unlike traditional sodium channel blockers, ESL selectively enhances slow inactivation of these channels while stabilizing the inactivated state, leading to reduced neuronal excitability and inhibition of sustained repetitive firing. This mechanism is crucial for its anticonvulsant properties and differentiates it from other AEDs like carbamazepine (CBZ) and oxcarbazepine (OXC) .

Key Mechanisms:

  • Inhibition of Voltage-Gated Sodium Channels : ESL stabilizes the inactivated state of sodium channels, preventing their return to an active state.
  • Inhibition of T-Type Calcium Channels : In vitro studies suggest that ESL also inhibits T-type calcium channels, contributing to its anticonvulsant effects .

Pharmacokinetics

The pharmacokinetic profile of eslicarbazepine is notable for its high bioavailability, extensive metabolism, and elimination characteristics.

Parameter Value
BioavailabilityHigh (peak serum concentration at 1-4 hours)
Volume of Distribution61.3 L (for a 70 kg individual)
Plasma Protein Binding<40%
Half-Life10-20 hours in healthy subjects; 13-20 hours in epilepsy patients
ClearancePrimarily renal excretion; two-thirds unchanged

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of eslicarbazepine as both monotherapy and adjunctive therapy for drug-resistant focal epilepsy. A systematic review indicated that ESL significantly reduces seizure frequency compared to placebo.

Summary of Clinical Trials:

  • Study Population : Adults and children aged 2-77 years with drug-resistant focal epilepsy.
  • Trial Design : Randomized controlled trials with treatment durations ranging from 12 to 18 weeks.
  • Results :
    • ≥50% Reduction in Seizure Frequency :
      • Adults: Relative Risk (RR) 1.71 (95% CI: 1.42 to 2.05) .
      • Children: RR 1.35 (95% CI: 0.98 to 1.87) .
    • Freedom from Seizures : RR 3.16 (95% CI: 1.73 to 5.78) .

Safety Profile

While eslicarbazepine is generally well-tolerated, some adverse effects have been reported:

  • Common Side Effects : Dizziness, nausea, somnolence, vomiting, and diplopia.
  • Discontinuation Rates : Higher among patients receiving ESL compared to placebo due to side effects .

Case Studies

A post-authorisation study involving patients transitioning from other AEDs to ESL demonstrated significant reductions in seizure frequency:

  • Patient Cohort : 40 patients with a minimum follow-up period of three months.
  • Results : Median seizure frequency dropped by 63.6% (P<0.001), with some patients achieving an 80% reduction or more .

Eigenschaften

IUPAC Name

(5S)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDWHIDQYTSHX-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316900
Record name Eslicarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The precise mechanism(s) by which eslicarbazepine exerts anticonvulsant activity is unknown but is thought to involve inhibition of voltage-gated sodium channels.
Record name Eslicarbazepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

104746-04-5
Record name Eslicarbazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104746-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eslicarbazepine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104746045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eslicarbazepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eslicarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (10S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.238.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESLICARBAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5VXA428R4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eslicarbazepine
Reactant of Route 2
Eslicarbazepine
Reactant of Route 3
Eslicarbazepine
Reactant of Route 4
Eslicarbazepine
Reactant of Route 5
Eslicarbazepine
Reactant of Route 6
Eslicarbazepine
Customer
Q & A

Q1: What is the primary mechanism of action of eslicarbazepine and its active metabolite?

A1: Eslicarbazepine acetate (ESL) is a prodrug rapidly hydrolyzed to eslicarbazepine, its major active form. Both ESL and eslicarbazepine exhibit anticonvulsant activity, primarily by stabilizing the inactivated state of voltage-gated sodium channels (VGSCs). [] This prevents the channels from returning to an active state, thereby suppressing repetitive neuronal firing, a hallmark of epileptic seizures. [, , ]

Q2: Does eslicarbazepine affect other ion channels besides VGSCs?

A2: Yes, in addition to its effects on VGSCs, eslicarbazepine has been shown to inhibit both high and low-affinity hCaV3.2 inward currents, potentially contributing to its antiepileptic effects. [] Notably, it exhibits a higher affinity for hCaV3.2 channels compared to carbamazepine. []

Q3: Does eslicarbazepine demonstrate selectivity for specific states of the VGSC?

A3: Research suggests that ESL and eslicarbazepine interact selectively with the inactive state of VGSCs rather than the resting state. [] This selective interaction might contribute to their anticonvulsant efficacy and potentially minimize effects on normally functioning neurons. [, ]

Q4: How does eslicarbazepine's mechanism differ from older generation dibenzazepines like carbamazepine?

A4: While both eslicarbazepine and carbamazepine target VGSCs, eslicarbazepine demonstrates a lower affinity for the resting state of the channels and acts by enhancing slow inactivation rather than altering fast inactivation. [] This difference may contribute to a potentially improved safety profile for eslicarbazepine. []

Q5: What is the chemical structure of eslicarbazepine acetate?

A5: Eslicarbazepine acetate is a dibenzazepine derivative, structurally related to carbamazepine and oxcarbazepine. It is the (S)-enantiomer of 10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide. [, , ]

Q6: How is eslicarbazepine acetate metabolized in the body?

A6: Following oral administration, eslicarbazepine acetate undergoes rapid and extensive first-pass hydrolysis to eslicarbazepine, primarily in the liver. [, , , ] This process is facilitated by human arylacetamide deacetylase (AADAC), primarily found in the liver and intestines. [] Eslicarbazepine is further metabolized to a lesser extent into (R)-licarbazepine and oxcarbazepine. []

Q7: What is the primary route of elimination for eslicarbazepine and its metabolites?

A7: Eslicarbazepine and its metabolites are primarily eliminated through renal excretion. [] Approximately 66% of eslicarbazepine is excreted renally, emphasizing the need for dosage adjustments in patients with renal impairment. [, ]

Q8: Does eslicarbazepine acetate exhibit any clinically significant drug interactions?

A8: Yes, co-administration of eslicarbazepine acetate with certain medications can alter its pharmacokinetics. For instance, drugs like phenobarbital, phenytoin, and carbamazepine can induce eslicarbazepine clearance, potentially requiring dosage adjustments. [] Conversely, eslicarbazepine acetate can decrease the plasma exposure of oral contraceptives and simvastatin. []

Q9: How does co-administration of carbamazepine affect eslicarbazepine exposure?

A9: Population pharmacokinetic analysis revealed that co-administering carbamazepine with ESL significantly increases eslicarbazepine clearance and consequently decreases its area under the curve (AUC). [] This interaction might necessitate ESL dose adjustments based on individual patient response and seizure control. []

Q10: What is the clinical efficacy of eslicarbazepine acetate in treating epilepsy?

A10: Clinical trials have demonstrated that ESL, administered once daily, effectively reduces seizure frequency in adults with partial-onset seizures. [, , , , ] Notably, ESL demonstrated efficacy both as adjunctive therapy and monotherapy in clinical trials. [, , ]

Q11: Have there been studies investigating the efficacy of eslicarbazepine acetate in specific patient populations, such as those with newly diagnosed epilepsy?

A11: Yes, a prospective, multicenter study investigated eslicarbazepine acetate monotherapy in patients with newly diagnosed partial epilepsy. [] The study found eslicarbazepine monotherapy to be effective and safe in this population. []

Q12: What is the general safety and tolerability profile of eslicarbazepine acetate?

A12: Clinical trials indicate that ESL is generally well-tolerated, with most adverse events being mild to moderate in severity. [, , ] The most frequently reported side effects include dizziness, somnolence, and headache, typically occurring early in treatment. [, ]

Q13: Is there a risk of hyponatremia associated with eslicarbazepine acetate use?

A13: While eslicarbazepine acetate is generally considered to have a favorable safety profile compared to older dibenzazepines, a potential for hyponatremia exists. [] Monitoring sodium levels during treatment, especially in patients with pre-existing risk factors, is advisable. []

Q14: What formulations of eslicarbazepine acetate are currently available?

A14: Eslicarbazepine acetate is commercially available in tablet form. [, ] For pediatric patients or those with difficulty swallowing tablets, pharmacists can compound oral suspensions using commercially available ESL tablets and appropriate vehicles. []

Q15: Can eslicarbazepine acetate tablets be crushed for administration?

A15: Yes, a study confirmed the bioequivalence of crushed versus intact ESL tablets, indicating that crushing the tablets does not significantly affect eslicarbazepine bioavailability. [] Crushing ESL tablets and administering them with applesauce can be an option for patients unable to swallow whole tablets. []

Q16: Are there any ongoing research efforts investigating potential alternative applications for eslicarbazepine acetate?

A16: While primarily used for epilepsy, research suggests that ESL might hold therapeutic potential in other areas. For instance, its structural similarity to carbamazepine and oxcarbazepine makes it a candidate for treating neuropathic pain. [] Further research is necessary to fully explore these potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.